molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid

Cat. No.: B1531937
CAS No.: 1404638-56-7
M. Wt: 277.31 g/mol
InChI Key: JOLQZUFMEYJNKL-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid is a synthetic organic compound. It has applications in various scientific fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is utilized in several scientific research areas:

  • Chemistry: : As an intermediate in organic synthesis, it is used to create more complex molecules.

  • Biology: : Employed in the synthesis of peptides and other biomolecules.

  • Medicine: : Investigated for potential therapeutic uses due to its structural properties.

  • Industry: : Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through several routes. A common method involves the reaction of benzyloxycarbonyl chloride with an appropriate amine. The reaction is typically performed in a solvent like dichloromethane under cooling conditions to control exothermic reactions. Then, 5-methylhex-4-enoic acid is introduced into the mixture and allowed to react, forming the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound often involves automated processes to ensure consistency and purity. The reactants are precisely measured and mixed in a controlled environment. High-performance liquid chromatography (HPLC) is frequently used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate. The reaction products often include carboxylic acids or ketones.

  • Reduction: : Reduction can occur using hydrogenation methods, often employing catalysts such as palladium on carbon. This leads to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions are possible, where the benzyloxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Hydrogen gas, palladium on carbon.

  • Substitution Reagents: : Various nucleophiles such as amines or thiols.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation typically produces carboxylic acids or ketones, reduction yields reduced derivatives, and substitution reactions give rise to compounds with different functional groups replacing the original ones.

Mechanism of Action

The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exerts its effects varies based on its application. In biochemical applications, it can inhibit specific enzymes by binding to active sites, affecting metabolic pathways. The molecular targets and pathways involved are often studied using techniques like X-ray crystallography and mass spectrometry.

Comparison with Similar Compounds

Compared to similar compounds, 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exhibits unique reactivity due to its benzyloxycarbonyl group. Similar compounds include:

  • 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid

  • 2-{[(Benzyloxy)carbonyl]amino}-5-hex-4-enoic acid

  • 2-{[(Benzyloxy)carbonyl]amino}-5-methylpent-4-enoic acid

The presence of the double bond in the hex-4-enoic acid moiety distinguishes it from its saturated or differently substituted analogs

Properties

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQZUFMEYJNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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